![molecular formula C13H21N B181007 N-(4-ethylbenzyl)butan-2-amine CAS No. 869942-54-1](/img/structure/B181007.png)
N-(4-ethylbenzyl)butan-2-amine
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Overview
Description
N-(4-ethylbenzyl)butan-2-amine is an organic compound with the molecular formula C₁₃H₂₁N It is a secondary amine, characterized by the presence of an ethylbenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-ethylbenzyl)butan-2-amine can be synthesized through several methods. One common approach involves the alkylation of butan-2-amine with 4-ethylbenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Butan-2-amine and 4-ethylbenzyl chloride.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.
Scientific Research Applications
N-(4-ethylbenzyl)butan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-ethylbenzyl)butan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or enzymology studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)butan-2-amine
- N-(4-isopropylbenzyl)butan-2-amine
- N-(4-tert-butylbenzyl)butan-2-amine
Uniqueness
N-(4-ethylbenzyl)butan-2-amine is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to its analogs, such as altered binding affinity to enzymes or receptors.
Biological Activity
N-(4-ethylbenzyl)butan-2-amine, also known as 2-[(4-ethylbenzyl)amino]butan-1-ol, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets, modulating their activity, and leading to various biological responses. The exact pathways involved can vary based on the application and context of the study.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have been tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines, demonstrating varying degrees of potency compared to standard treatments like cisplatin .
Neuroprotective Effects
Research indicates that certain derivatives related to this compound may possess neuroprotective qualities. For example, studies on similar benzylamines have shown their ability to mitigate neuronal injury in models of ischemia/reperfusion injury. These compounds were found to scavenge reactive oxygen species (ROS), suggesting a mechanism for neuroprotection .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-[(4-Methylbenzyl)amino]butan-1-ol | Methyl group at para position | Moderate cytotoxicity |
2-[(4-Isopropylbenzyl)amino]butan-1-ol | Isopropyl group at para position | Lower anticancer activity |
2-[(4-Ethylbenzyl)amino]butan-1-ol | Ethyl group at para position | Higher cytotoxicity |
The presence of the ethyl group in this compound is thought to enhance its reactivity and biological efficacy compared to other similar compounds .
Case Studies
- Cytotoxicity Assessment : In a recent study, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MDA-MB-231 cells, outperforming some known chemotherapeutic agents .
- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal damage by inhibiting ROS formation and promoting cell survival pathways .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYVFQXHDQETM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405898 |
Source
|
Record name | N-(4-ethylbenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-54-1 |
Source
|
Record name | N-(4-ethylbenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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